(5E)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of pyrrole, pyridine, and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde with 3-phenyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyrrole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the thiazolidinone or pyrrole rings.
Scientific Research Applications
(5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carbaldehyde
- 3-Phenyl-2-thioxothiazolidin-4-one
- Dichloroanilines : These compounds have similar structural features and are used in various chemical applications .
Uniqueness
What sets (5E)-5-{[2,5-DIMETHYL-1-(PYRIDIN-3-YL)-1H-PYRROL-3-YL]METHYLIDENE}-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of pyrrole, pyridine, and thiazolidinone moieties, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17N3OS2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3OS2/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12+ |
InChI Key |
KLRZCVRTXXKDAY-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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